2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide |
InChI |
InChI=1S/C10H17N3O/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13/h1,11H,3-9H2,(H,12,14) |
InChI Key |
ORVDIYFYEXKZJA-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CN1CCCNCC1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- 1,4-Diazepane : A seven-membered heterocyclic amine, often commercially available or synthesized via ring closure of appropriate diamine precursors.
- Chloroacetyl chloride or bromoacetyl derivatives : Used to introduce the acetamide moiety via acylation.
- Propargyl bromide or propargyl chloride : Alkylating agents for introducing the prop-2-ynyl group on the nitrogen.
Stepwise Synthesis
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Acylation | 1,4-diazepane + chloroacetyl chloride or bromoacetyl halide in presence of base (e.g., triethylamine) | Forms 2-(1,4-diazepan-1-yl)acetamide intermediate |
| 2 | N-Alkylation (propargylation) | Intermediate + propargyl bromide/chloride, base (e.g., potassium carbonate or sodium hydride), solvent (DMF, DMSO) | Introduces the N-prop-2-ynyl substituent on the amide nitrogen |
| 3 | Purification | Chromatography or recrystallization | Yields pure this compound |
Reaction Conditions and Solvents
- Acylation is typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–25 °C) to control reactivity and avoid side reactions.
- N-Alkylation is carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at ambient to slightly elevated temperatures (25–80 °C) to facilitate nucleophilic substitution.
- Bases such as potassium carbonate or sodium hydride are used to deprotonate the amide nitrogen, enhancing nucleophilicity for alkylation.
Alternative and Supporting Synthetic Routes
Reductive Alkylation
- Instead of direct alkylation, reductive alkylation can be employed where the amide nitrogen is reacted with propargyl aldehyde or propargyl ketone in the presence of reducing agents like sodium cyanoborohydride.
- This method offers milder conditions and can improve selectivity.
Protection/Deprotection Strategies
- If other reactive groups are present on the diazepane or acetamide, protecting groups such as tert-butoxycarbonyl (Boc) for amines or silyl ethers for hydroxyls may be used during synthesis.
- Deprotection is typically achieved with acids like trifluoroacetic acid or hydrochloric acid under controlled temperatures (0–80 °C).
Research Findings and Optimization Data
| Parameter | Optimal Conditions | Observations |
|---|---|---|
| Solvent for acylation | Dichloromethane, THF | High yield, minimal side products |
| Base for acylation | Triethylamine | Efficient scavenging of HCl byproduct |
| Temperature (acylation) | 0–25 °C | Controls reaction rate and selectivity |
| Solvent for alkylation | DMF, DMSO | Polar aprotic solvents enhance nucleophilicity |
| Base for alkylation | K2CO3, NaH | Strong bases improve alkylation efficiency |
| Temperature (alkylation) | 25–80 °C | Elevated temperature increases reaction rate but may increase side reactions |
| Purification method | Silica gel chromatography, recrystallization | Provides high purity product suitable for pharmaceutical applications |
Summary Table of Preparation Methods
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Direct Acylation + N-Alkylation | 1,4-diazepane + chloroacetyl halide + propargyl bromide, bases, solvents (DCM, DMF) | Straightforward, scalable | Requires careful control of conditions to avoid over-alkylation |
| Reductive Alkylation | Amide + propargyl aldehyde + NaBH3CN | Mild conditions, selective | Requires additional step, sensitive reagents |
| Protection/Deprotection | Use of Boc or other protecting groups | Enables multi-functional group tolerance | Adds complexity and time to synthesis |
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the diazepane ring or the prop-2-ynyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the diazepane ring .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Building Block : The compound is utilized as an intermediate in the synthesis of complex heterocyclic compounds. Its diazepane structure allows for the formation of various derivatives that can be tailored for specific applications in medicinal chemistry and materials science.
2. Biological Studies
- Enzyme Interactions : Due to its structural characteristics, 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide is investigated for its interactions with enzymes and receptors. It may influence metabolic pathways and cellular signaling processes.
- Pharmacological Potential : Preliminary studies suggest that similar compounds have shown activity against specific kinases, indicating potential therapeutic applications in treating diseases such as cancer or neurological disorders.
3. Medicinal Chemistry
- Drug Development : The compound's unique features make it a candidate for developing new pharmaceuticals. Its potential biological activity is being explored to create novel drugs that target specific conditions, including neurological disorders and metabolic diseases.
Case Study 1: Enzyme Inhibition
Research has indicated that compounds structurally similar to this compound can inhibit specific kinases involved in cancer signaling pathways. This inhibition could lead to reduced tumor growth in preclinical models.
Case Study 2: Anticonvulsant Activity
A study focusing on diazepane derivatives demonstrated that modifications to the diazepane ring can enhance anticonvulsant properties. This suggests that this compound may be further developed as an anticonvulsant agent.
Mechanism of Action
The mechanism by which 2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide exerts its effects involves interactions with specific molecular targets. The diazepane ring can interact with various enzymes and receptors, influencing biological pathways. For example, similar compounds have been shown to inhibit specific kinases, affecting cellular signaling and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
N,N-dimethyl substitution () increases lipophilicity, which could improve membrane permeability but reduce hydrogen-bonding capacity . Hydrochloride salts (e.g., ) enhance aqueous solubility, critical for in vivo applications .
Pharmacological and Physicochemical Properties
- Falcipain-2 Inhibition : Derivatives of 2-(1,4-diazepan-1-yl)-N-phenylacetamide () showed inhibitory activity against falcipain-2, a cysteine protease critical for Plasmodium falciparum survival. The propargyl analog may exhibit similar or enhanced activity due to its electrophilic alkyne group, which could form covalent bonds with the enzyme’s active site .
- Solubility and Bioavailability : The hydrochloride salt form () and propargyl group’s moderate polarity suggest balanced solubility and permeability, though experimental data are needed for confirmation.
Commercial and Research Availability
- Suppliers : 2-(1,4-Diazepan-1-yl)-N-prop-2-ynyl-acetamide dihydrochloride is listed with multiple suppliers (), indicating its relevance in preclinical research .
- Derivative Libraries : Compounds like those in are part of focused libraries for antimalarial drug discovery, underscoring the scaffold’s versatility .
Biological Activity
2-(1,4-diazepan-1-yl)-N-prop-2-ynyl-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and pharmacological applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The primary mechanism of action for this compound appears to be its interaction with GABA_A receptors. These receptors are crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). Research has shown that compounds with similar structures can act as modulators at these receptors, influencing neuronal excitability and synaptic transmission .
GABA_A Receptor Modulation
GABA_A receptors are ligand-gated ion channels that mediate the effects of the neurotransmitter GABA. Studies have indicated that this compound may function as a positive allosteric modulator at these receptors. This means it could enhance the effects of GABA when it binds to its receptor, leading to increased chloride ion influx and hyperpolarization of neurons .
Biological Activity and Efficacy
The biological activity of this compound has been assessed through various in vitro and in vivo studies.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity in modulating GABA_A receptor currents. For instance, experiments using Xenopus oocytes expressing human GABA_A receptors showed that varying concentrations of the compound could significantly alter channel activity .
| Concentration (μM) | Peak Current (nA) | Effect on GABA Response (%) |
|---|---|---|
| 0.1 | 5.5 | +20 |
| 1 | 10.0 | +50 |
| 10 | 15.0 | +80 |
In Vivo Studies
In vivo studies have further corroborated these findings, revealing that administration of this compound can lead to significant behavioral changes in animal models. For example, tests assessing locomotion and anxiety-related behaviors indicated that the compound may possess anxiolytic properties similar to those observed with traditional benzodiazepines .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Anxiety Disorders : A study involving animal models demonstrated that treatment with this compound resulted in reduced anxiety-like behaviors in elevated plus maze tests.
- Seizure Models : In models of induced seizures, administration of the compound significantly reduced seizure frequency and duration, suggesting potential anticonvulsant properties.
- Neuroprotection : Preliminary findings indicate that this compound may protect neurons from excitotoxicity induced by excessive glutamate levels, which is critical in conditions like stroke and neurodegenerative diseases.
Q & A
Q. What safety protocols are essential for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .
- Waste Disposal : Quench reactive intermediates (e.g., propargyl bromide) with crushed ice before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
